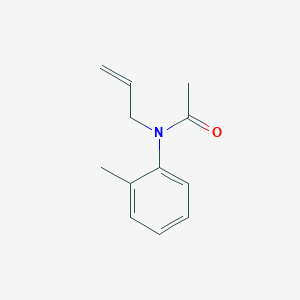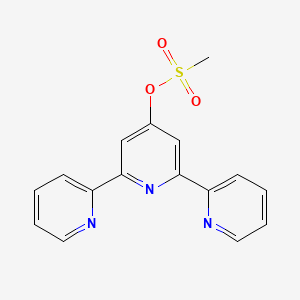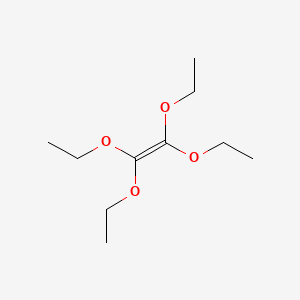
Tetraethoxyethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethoxyethylene, also known as 1,1,2,2-tetraethoxyethene, is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its four ethoxy groups attached to an ethylene backbone, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Tetraethoxyethylene can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
C2H4(OH)2+4C2H5OH→C2(OC2H5)4+2H2O
This reaction requires careful control of temperature and pressure to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, tetraethoxyethylene is produced using a continuous flow reactor where ethylene glycol and ethanol are fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
化学反应分析
Types of Reactions
Tetraethoxyethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form ethylene and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Produces ethylene and ethanol.
Substitution: Produces various substituted ethylene derivatives depending on the nucleophile used.
科学研究应用
Tetraethoxyethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of tetraethoxyethylene involves its ability to act as an electron-rich olefin, making it a suitable candidate for cycloaddition reactions. It can participate in [2+2] cycloaddition reactions with electron-deficient alkenes or alkynes, forming cyclobutane derivatives. The ethoxy groups enhance its reactivity by stabilizing the transition state through electron donation.
相似化合物的比较
Similar Compounds
Diethoxyethane: Contains two ethoxy groups instead of four.
Triethoxyethane: Contains three ethoxy groups.
Tetraethoxysilane: Contains silicon instead of carbon in the backbone.
Uniqueness
Tetraethoxyethylene is unique due to its four ethoxy groups, which provide it with higher reactivity and versatility in chemical reactions compared to its analogs with fewer ethoxy groups. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
属性
CAS 编号 |
40923-93-1 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
1,1,2,2-tetraethoxyethene |
InChI |
InChI=1S/C10H20O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h5-8H2,1-4H3 |
InChI 键 |
WQNVSQDMXNPYNW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C(OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
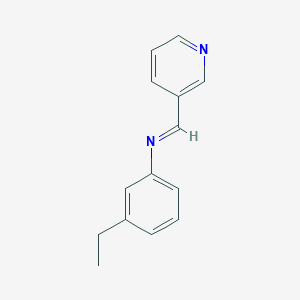
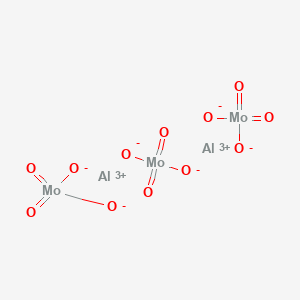
![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)
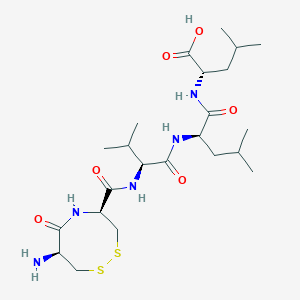
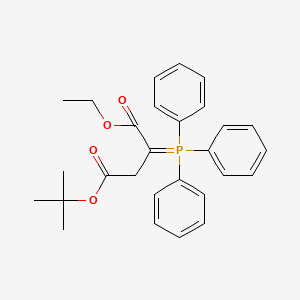


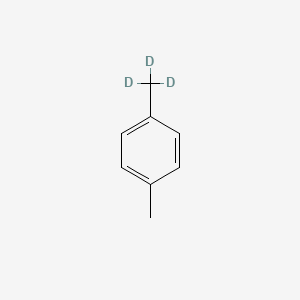
![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)
